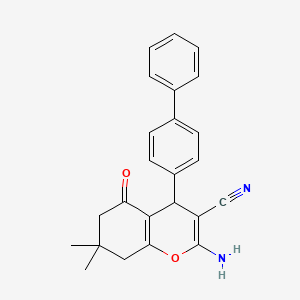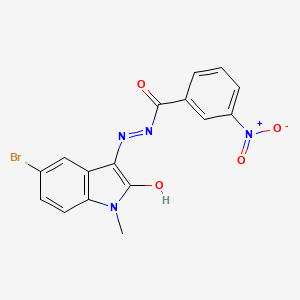![molecular formula C16H25NO2 B4991984 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol](/img/structure/B4991984.png)
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol, also known as MPHP, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that has been used as a research chemical in scientific studies. The chemical structure of MPHP is similar to other cathinones, such as methylone and mephedrone, which are known to produce stimulant effects.
作用機序
The mechanism of action of 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. This results in a stimulant effect that can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can cause an increase in heart rate, blood pressure, and body temperature. Additionally, it can lead to the release of serotonin, which can cause feelings of happiness and well-being.
実験室実験の利点と制限
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a long shelf life, which makes it useful for long-term studies. However, one limitation is that it can be difficult to control the dosage and purity of this compound, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol. One direction is to study its potential therapeutic effects in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, more studies are needed to determine the long-term effects of this compound use on human health.
In conclusion, this compound is a synthetic compound that has been used as a research chemical in scientific studies. It has been studied for its potential therapeutic effects and as a tool to study the effects of cathinones on the central nervous system. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its effects and potential applications.
合成法
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetone with 3-(piperidin-1-yl)propan-1-amine. The synthesis process involves the use of chemicals and equipment that require specialized knowledge and expertise.
科学的研究の応用
1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol has been used as a research chemical in various scientific studies. It has been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. Additionally, this compound has been used as a tool to study the effects of cathinones on the central nervous system.
特性
IUPAC Name |
1-[4-(4-methoxyphenyl)butan-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(17-11-3-4-15(18)12-17)5-6-14-7-9-16(19-2)10-8-14/h7-10,13,15,18H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIOSSMGCZWTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4991913.png)
![2-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4991918.png)
![diphenyl [4-(pentyloxy)phenyl]amidophosphate](/img/structure/B4991923.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4991933.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4991939.png)

![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4991964.png)
![3-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4991980.png)
![methyl 4-[2-(4-methylphenoxy)ethoxy]benzoate](/img/structure/B4991988.png)
![N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4991998.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4992009.png)
